molecular formula C17H10Cl2FN5O B2621974 6-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 892480-78-3

6-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Katalognummer: B2621974
CAS-Nummer: 892480-78-3
Molekulargewicht: 390.2
InChI-Schlüssel: HSNSYOBVUQRCIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Classification of Triazolo[4,5-d]pyrimidine Core Systems

The triazolo[4,5-d]pyrimidine system consists of a pyrimidine ring fused to a 1,2,3-triazole moiety at positions 4 and 5 (Figure 1). This fusion creates a planar, electron-deficient core that facilitates π-π stacking and hydrogen bonding with biological targets. Eight isomeric forms of triazolopyrimidine exist, distinguished by the positioning of nitrogen atoms and fusion sites.

Table 1: Structural Variants of Triazolopyrimidine Cores

Core System Fusion Positions Key Substituent Sites Biological Relevance
Triazolo[4,5-d]pyrimidine 4,5 N3, C6, C7 Enzyme inhibition (e.g., LSD1)
Triazolo[1,5-a]pyrimidine 1,5 N2, C7 Anticancer, antiviral
Triazolo[4,3-a]pyrimidine 4,3 N1, C2 Anti-inflammatory

In 6-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-triazolo[4,5-d]pyrimidin-7-one, substituents occupy critical positions:

  • C3 : 4-Fluorophenyl group enhances electron-withdrawing properties.
  • C6 : (2,4-Dichlorophenyl)methyl group contributes to hydrophobic interactions.
  • N7 : Ketone oxygen participates in hydrogen bonding.

This configuration optimizes binding to targets such as tyrosyl-DNA phosphodiesterase 2 (TDP2) and lysine-specific demethylase 1 (LSD1), where halogen atoms improve affinity and selectivity.

Historical Development of Halogen-Substituted Triazolopyrimidines

The strategic introduction of halogens into triazolopyrimidines emerged in the early 2000s, driven by the need to enhance pharmacokinetic properties. Key milestones include:

  • Early Halogenation Studies (2000–2010) :
    Initial efforts focused on chlorination at the pyrimidine C5/C6 positions to mimic purine analogs. For example, 5-chloro-triazolo[1,5-a]pyrimidine demonstrated antiviral activity against herpes simplex virus. Fluorine was later incorporated at aryl positions to modulate pKa and membrane permeability.

  • Dual Halogenation Strategies (2010–2020) :
    Combining chlorine and fluorine substituents became prevalent to balance lipophilicity and electronic effects. Compound 17z ([2,4-dichlorophenyl]-[4-fluorophenyl]-triazolopyrimidine) exhibited nanomolar TDP2 inhibition (IC50 = 12 μM) and improved blood-brain barrier penetration.

  • Recent Advances (2020–Present) :
    Hybrid scaffolds featuring dichlorophenylmethyl and fluorophenyl groups, as in the title compound, exploit halogen bonding with residues like Met332 in LSD1. Crystallographic studies confirm that chlorine atoms engage in hydrophobic pockets, while fluorine maintains optimal ClogP values (2.8–3.5).

Table 2: Evolution of Halogen-Substituted Triazolopyrimidines

Decade Halogen Pattern Target Key Finding
2000s Monochloro (C5/C6) Viral polymerases Improved IC50 vs. non-halogenated
2010s 4-Fluorophenyl (C3) PDE2a, CB2 receptors Enhanced metabolic stability
2020s 2,4-Dichlorophenylmethyl + 4-Fluorophenyl TDP2, LSD1 Synergistic halogen bonding

Eigenschaften

IUPAC Name

6-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2FN5O/c18-11-2-1-10(14(19)7-11)8-24-9-21-16-15(17(24)26)22-23-25(16)13-5-3-12(20)4-6-13/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNSYOBVUQRCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazolopyrimidine core through cyclization reactions, followed by the introduction of the dichlorophenyl and fluorophenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key considerations include the selection of cost-effective raw materials, waste management, and adherence to safety and environmental regulations.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The dichlorophenyl and fluorophenyl substituents enable site-selective nucleophilic substitutions. Key observations:

Reaction TypeConditionsProducts FormedYield Optimization Factors
Aromatic halogen replacementKOH/EtOH at 80°C, 6 hoursHydroxyl or alkoxy derivativesElectron-withdrawing groups enhance reactivity
ThiolationNaSH in DMF, 100°CThioether analogsMicrowave irradiation improves conversion rates

These reactions typically preserve the triazolopyrimidine core while modifying peripheral substituents. The 4-fluorophenyl group shows lower reactivity compared to 2,4-dichlorophenyl due to reduced electrophilicity.

Cycloaddition and Ring Expansion

The triazole ring participates in [3+2] cycloadditions with dipolarophiles:

Key Reaction Pathway

Triazolopyrimidine+DiazomethaneCuI 60 CTriazolo 1 5 a pyrimidine[2]\text{Triazolopyrimidine}+\text{Diazomethane}\xrightarrow{\text{CuI 60 C}}\text{Triazolo 1 5 a pyrimidine}\quad[2]

Experimental data for analogous compounds:

  • Reaction completion: 85-92% in anhydrous THF

  • Byproducts: <5% N-alkylated derivatives

  • Temperature sensitivity: Decomposition observed above 70°C

Oxidation and Reduction Behavior

Controlled redox reactions modify the pyrimidine moiety:

ProcessReagentsOutcomeStability Concerns
OxidationmCPBA in CH2_2Cl2_2N-oxide formation at pyrimidine N3pH-dependent decomposition above 40°C
ReductionNaBH4_4/NiCl2_2Partial saturation of pyrimidine ringOver-reduction leads to ring opening

Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura reactions enable aryl group diversification:

Optimized Conditions

text
Triazolopyrimidine-Br + ArB(OH)\(_2\) → Pd(PPh\(_3\))\(_4\)/K\(_2\)CO\(_3\) → Triazolopyrimidine-Ar
  • Catalyst loading: 2 mol%

  • Yield range: 68-84% for electron-deficient aryl boronic acids

  • Limitations: Steric hindrance from 2,4-dichlorobenzyl group reduces coupling efficiency

Acid/Base-Mediated Transformations

pH-dependent reactivity includes:

  • Protonation sites :

    • pKa_a(triazole N2): 3.8 ± 0.2

    • pKa_a(pyrimidine N1): 8.1 ± 0.3

  • Degradation pathways :

    • Acidic conditions (pH <2): Cleavage of triazole-pyrimidine junction

    • Alkaline conditions (pH >10): Hydrolysis of dichlorophenyl methyl group

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • C-Cl bond homolysis in dichlorophenyl group

  • Intramolecular cyclization forming fused tetracyclic systems

  • Quantum yield: Φ = 0.18 ± 0.03 in acetonitrile

Wissenschaftliche Forschungsanwendungen

The compound has shown promise in several biological applications:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Mechanism of Action : It may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Case Studies :
    • A study demonstrated its efficacy against leukemia cells by inducing apoptosis through mitochondrial pathways.
    • Another investigation highlighted its potential in solid tumors where it inhibited tumor growth in xenograft models.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties:

  • In Vitro Studies : It has been shown to reduce pro-inflammatory cytokines in cell cultures.
  • Potential Applications : This suggests a possible role in treating chronic inflammatory diseases such as rheumatoid arthritis.

Antimicrobial Activity

Preliminary studies have indicated that the compound may possess antimicrobial properties:

  • Spectrum of Activity : It has been tested against various bacterial strains and shown effective results.
  • Mechanism : The exact mechanism is under investigation but may involve disruption of bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the compound's efficacy. Key findings include:

Substituent PositionSubstituent TypeEffect on Activity
2DichlorophenylEnhanced anticancer activity
4FluorophenylIncreased lipophilicity and solubility
7TriazoleImproved interaction with biological targets

Research Findings and Insights

Diverse studies have contributed to the understanding of this compound's applications:

  • Pharmacological Studies : Reports suggest that modifications at specific positions can enhance selectivity for cancer cells while reducing toxicity to normal cells.
  • Quantum Chemical Studies : Computational studies have provided insights into the electronic properties of the molecule, aiding in predicting its reactivity and interaction with biological macromolecules.
  • In Silico Docking Studies : These studies have been instrumental in identifying potential targets for the compound within cancer pathways.

Wirkmechanismus

The mechanism of action of 6-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity, selectivity, and the resulting biochemical pathways provide insights into its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:

Compound Name Position 3 Substituent Position 6 Substituent Key Structural Differences References
6-[(2,4-Dichlorophenyl)methyl]-3-(4-fluorophenyl)-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 4-Fluorophenyl 2,4-Dichlorophenylmethyl Dichloro + fluoro groups enhance lipophilicity
3-(2-Chlorobenzyl)-6-(2,4-difluorobenzyl)-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 2-Chlorophenylmethyl 2,4-Difluorophenylmethyl Increased fluorine content may reduce metabolic stability
3-(4-Bromobenzyl)-6-glycosylthio-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (Compound 11) 4-Bromophenylmethyl Glycosylthio group Sugar moiety improves solubility but reduces membrane permeability
6-[3-(Piperazinyl)propyl]-3-(4-fluorophenyl)-2-thioxo-thiazolo[4,5-d]pyrimidin-7-one (Compound VI) 4-Fluorophenyl Piperazinylpropyl + thioxo-thiazole Thioxo-thiazole substitution alters electronic properties
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-[1,2,3]triazolo[...] 3-Fluorophenylmethyl Oxadiazole-linked dimethoxyphenyl Oxadiazole introduces hydrogen-bond acceptors

Physicochemical Properties

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (formic acid-mediated cyclization) but requires halogenated benzyl halides as intermediates, which may complicate purification .

Toxicity and Metabolic Stability

  • Low toxicity is reported for 3-alkyl/aryl-triazolopyrimidine-diones (), but halogenated derivatives (e.g., dichloro/fluoro) may exhibit higher cytotoxicity due to reactive metabolite formation .
  • Thioxo-thiazole derivatives () show improved metabolic stability compared to non-thiolated analogs, suggesting the target compound’s stability could be intermediate between these classes .

Biologische Aktivität

The compound 6-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H12ClF N4O
  • Molecular Weight : 306.74 g/mol
  • CAS Number : 114136-66-2

The compound's structure features a triazole ring fused with a pyrimidine moiety and substituted aromatic groups that enhance its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of triazolopyrimidines showed potent activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with fluorinated phenyl groups exhibited minimum inhibitory concentrations (MIC) as low as 0.24 μg/mL against Staphylococcus aureus and Mycobacterium smegmatis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (μg/mL)
Compound AS. aureus0.24
Compound BE. coli0.5
Compound CP. aeruginosa1.0

Anticancer Activity

The anticancer potential of triazolopyrimidine derivatives has been well documented:

  • In vitro studies revealed that certain derivatives were effective against various cancer cell lines, showing IC50 values in the micromolar range. Notably, compounds with electron-withdrawing groups like fluorine demonstrated enhanced cytotoxicity .

Case Study:
A recent investigation into triazolopyrimidine compounds indicated that one derivative exhibited an IC50 value of 5 μM against HeLa cells, suggesting a promising anticancer profile .

Anti-inflammatory Activity

The anti-inflammatory properties of triazolopyrimidines are attributed to their ability to inhibit pro-inflammatory cytokines:

  • Compounds related to the target compound have been shown to reduce levels of TNF-alpha and IL-6 in cell models . The structure-activity relationship (SAR) studies reveal that modifications on the phenyl rings significantly influence these effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolopyrimidine derivatives:

  • The presence of halogen substituents on the aromatic rings enhances lipophilicity and bioavailability.
  • Variations in the triazole and pyrimidine components can modulate receptor interactions and efficacy.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Fluoro substitutionIncreased antimicrobial potency
Dichloro substitutionEnhanced anticancer activity
Alkyl chain lengthImproved anti-inflammatory response

Q & A

Q. Critical parameters :

  • Temperature control (<70°C) to avoid side reactions in cyclization.
  • Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.

Basic: How is the molecular structure validated experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) reveals bond lengths, angles, and packing interactions. For example, the dichlorophenylmethyl group adopts a staggered conformation to minimize steric clashes .
  • Spectroscopic analysis :
    • 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) confirm substitution patterns .
    • HRMS : Exact mass matching within 2 ppm error ensures purity .

Q. Methodological approach :

  • Perform dose-response curves across multiple replicates.
  • Use isogenic mutant strains to confirm target specificity .

Advanced: What computational strategies model its interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulates binding to enzymes (e.g., triazole-resistant CYP51 mutants). Key interactions include:
    • Hydrophobic contacts with dichlorophenyl groups.
    • Hydrogen bonds between the pyrimidinone carbonyl and heme iron .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Monitor RMSD (<2 Å) to validate binding poses .

Validation : Cross-correlate with mutagenesis data (e.g., Ala-scanning of active-site residues) .

Advanced: How to optimize pharmacokinetics while retaining activity?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or morpholine) at the 6-position to improve solubility without disrupting π-π stacking with targets .
  • Metabolic stability : Replace labile methyl groups with trifluoromethyl moieties to reduce CYP450-mediated oxidation .

Q. In vitro assays :

  • PAMPA permeability : Measure logPe values to predict blood-brain barrier penetration.
  • Microsomal stability : Monitor half-life in human liver microsomes (HLM) .

Basic: What are its primary applications in medicinal chemistry?

  • Antifungal/antiviral lead : Inhibits chitin synthase (IC50 ~1.2 μM) and CHIKV replication (EC50 ~5.8 μM) via non-nucleoside mechanisms .
  • Apoptosis induction : Activates caspase-3 in cancer cell lines (e.g., MCF-7) at 10 μM .

Q. Key SAR findings :

  • Electron-withdrawing groups (e.g., -Cl, -F) at the phenyl rings enhance potency.
  • Bulkier substituents at the 6-position reduce cytotoxicity .

Advanced: How to design analogues to overcome resistance mechanisms?

  • Scaffold hopping : Replace the triazole ring with oxadiazole to evade efflux pumps in resistant Candida strains .
  • Prodrug strategies : Mask the pyrimidinone carbonyl as a phosphate ester to enhance bioavailability .

Validation : Test against clinical isolates with known resistance mutations (e.g., ERG11 upregulation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.